molecular formula C13H13NO4S B1222299 2-Hydroxy-4-methoxybenzoic acid (2-methyl-4-thiazolyl)methyl ester

2-Hydroxy-4-methoxybenzoic acid (2-methyl-4-thiazolyl)methyl ester

Cat. No. B1222299
M. Wt: 279.31 g/mol
InChI Key: PWJJFOPAFDHVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-methoxybenzoic acid (2-methyl-4-thiazolyl)methyl ester is a methoxybenzoic acid.

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • A study by El‐Barbary and Lawesson (1981) explored the synthesis of various organophosphorus compounds using 2-Hydroxybenzoic acid and its derivatives, demonstrating its utility in creating heterocyclic phosphorus compounds (El‐Barbary & Lawesson, 1981).
    • Research by Yoo, Hye, and Kyu (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, highlighting the versatility of methoxybenzoic acid derivatives in organic synthesis (Yoo, Hye, & Kyu, 1990).
  • Biochemical Research and Natural Products :

    • Shao et al. (2007) isolated various compounds, including 4-hydroxy-3-methoxybenzoic acid, from Mangrove fungus, indicating its presence in natural sources and potential antibacterial and antifungal activities (Shao et al., 2007).
    • Merlini et al. (1973) identified wortmin, a metabolite produced by Penicillium wortmanni, which includes a structure similar to 2-hydroxy-4-methoxybenzoic acid, underscoring its relevance in microbial metabolites (Merlini et al., 1973).
  • Applications in Materials Science :

    • A study by Soltermann et al. (1995) investigated the properties of methyl salicylate and related compounds, including methyl 2-methoxybenzoate, as stabilizers that can generate and quench singlet molecular oxygen, demonstrating their potential in photostabilization and material protection (Soltermann et al., 1995).

properties

Product Name

2-Hydroxy-4-methoxybenzoic acid (2-methyl-4-thiazolyl)methyl ester

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)methyl 2-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C13H13NO4S/c1-8-14-9(7-19-8)6-18-13(16)11-4-3-10(17-2)5-12(11)15/h3-5,7,15H,6H2,1-2H3

InChI Key

PWJJFOPAFDHVEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC(=O)C2=C(C=C(C=C2)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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